5-Cyano-N,N-dimethylpyridine-3-sulfonamide 5-Cyano-N,N-dimethylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207479
InChI: InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3
SMILES:
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol

5-Cyano-N,N-dimethylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC16207479

Molecular Formula: C8H9N3O2S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-N,N-dimethylpyridine-3-sulfonamide -

Specification

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
IUPAC Name 5-cyano-N,N-dimethylpyridine-3-sulfonamide
Standard InChI InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3
Standard InChI Key QIYNPUBMDWEHBQ-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=CN=CC(=C1)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring (C₅H₅N) modified with two functional groups:

  • Cyano group (-C≡N) at position 5, which introduces electron-withdrawing effects and enhances intermolecular interactions through dipole-dipole forces.

  • Sulfonamide group (-SO₂N(CH₃)₂) at position 3, contributing to hydrogen-bonding capabilities and solubility in polar solvents .

The molecular formula is C₈H₁₁N₃O₂S, with a calculated molecular weight of 213.07 g/mol. Comparative data with structurally related compounds is summarized in Table 1.

Table 1: Comparative Analysis of Pyridine Sulfonamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Cyano-N-ethylpyridine-3-sulfonamideC₈H₉N₃O₂S211.24Cyano (C5), ethylsulfonamide (C3)
N,5-Dimethylpyridine-3-sulfonamide C₇H₁₀N₂O₂S186.23Methyl (C5), dimethylsulfonamide (C3)
5-Cyano-N,N-dimethylpyridine-3-sulfonamideC₈H₁₁N₃O₂S213.07Cyano (C5), dimethylsulfonamide (C3)

Spectral and Computational Data

  • Infrared (IR) Spectroscopy: The cyano group exhibits a sharp absorption band near 2240 cm⁻¹, while sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Pyridine protons resonate at δ 7.5–9.0 ppm, with dimethyl sulfonamide protons at δ 2.8–3.2 ppm .

    • ¹³C NMR: The cyano carbon appears at δ 115–120 ppm, and sulfonamide sulfur-linked carbons at δ 40–50 ppm.

  • X-ray Crystallography: Analogous compounds reveal planar pyridine rings with sulfonamide groups adopting tetrahedral geometry around sulfur .

Synthetic Pathways

Key Reaction Steps

While no direct synthesis of 5-cyano-N,N-dimethylpyridine-3-sulfonamide is documented, a plausible route involves:

  • Sulfonation: Reacting 5-cyanopyridine with chlorosulfonic acid to yield 5-cyanopyridine-3-sulfonyl chloride.

  • Amination: Treating the sulfonyl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to form the target sulfonamide .

Reaction Scheme:

5-CyanopyridineClSO₃H5-Cyanopyridine-3-sulfonyl chloride(CH₃)₂NH5-Cyano-N,N-dimethylpyridine-3-sulfonamide\text{5-Cyanopyridine} \xrightarrow{\text{ClSO₃H}} \text{5-Cyanopyridine-3-sulfonyl chloride} \xrightarrow{\text{(CH₃)₂NH}} \text{5-Cyano-N,N-dimethylpyridine-3-sulfonamide}

Optimization Challenges

  • Regioselectivity: Sulfonation at the 3-position is favored due to the electron-withdrawing cyano group at C5 directing electrophilic substitution.

  • Purity: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product .

ActivityMechanismSupporting Evidence from Analogs
Enzyme inhibitionBinding to catalytic sitesp38α MAP kinase inhibition by cyanopyrimidines
AntibacterialDHPS inhibitionEthyl-sulfonamide analogs
Anti-inflammatoryCytokine suppressionPyridine sulfonamides in murine models

Pharmacokinetic and Toxicity Considerations

Absorption and Bioavailability

  • Lipophilicity: The dimethyl sulfonamide group increases logP compared to ethyl or unsubstituted analogs, potentially enhancing membrane permeability .

  • Oral Bioavailability: Analogous compounds like cyanopyrimidine 3a show 100% oral bioavailability in mice, suggesting favorable pharmacokinetics .

Metabolic Stability

Dimethylation of the sulfonamide nitrogen reduces oxidative metabolism, as evidenced by increased half-life in N-(isoxazol-3-yl)benzamide derivatives .

Toxicity Profile

While specific data are lacking, sulfonamides generally risk hypersensitivity reactions. Computational toxicity prediction tools (e.g., ProTox-II) suggest moderate hepatotoxicity risk.

Industrial and Materials Science Applications

Coordination Chemistry

The sulfonamide and cyano groups can act as ligands for transition metals, enabling applications in catalysis or metal-organic frameworks (MOFs) .

Polymer Modification

Incorporating sulfonamide-functionalized pyridines into polymers enhances thermal stability and ionic conductivity, useful in battery electrolytes.

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